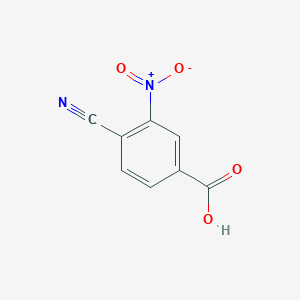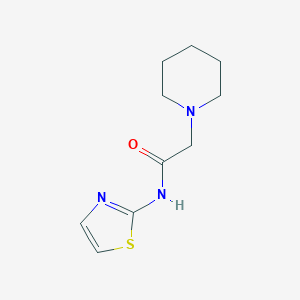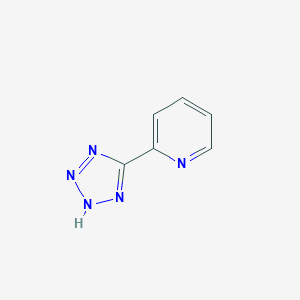
6-Nitro-2-phénylquinoxaline
Vue d'ensemble
Description
6-Nitro-2-phenylquinoxaline is a chemical compound with the molecular formula C14H9N3O2 . It has an average mass of 251.240 Da and a mono-isotopic mass of 251.069473 Da .
Synthesis Analysis
Quinoxalines, including 6-Nitro-2-phenylquinoxaline, have been the subject of extensive research due to their emergence as important chemical moieties, demonstrating a wide range of physicochemical and biological activities . The synthesis of quinoxalines has been intensively studied, with a focus on green chemistry and cost-effective methods . For instance, 6-amino quinoxalines were prepared from the corresponding 2-nitro quinoxalines via stannous (II) chloride reduction .Molecular Structure Analysis
The molecular structure of 6-Nitro-2-phenylquinoxaline is characterized by a quinoxaline core with a nitro group at the 6-position and a phenyl group at the 2-position . The compound is canonicalized, with a complexity of 325, a rotatable bond count of 1, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 4 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Nitro-2-phenylquinoxaline include a molecular weight of 251.24 . Further details about its physical and chemical properties are not explicitly mentioned in the retrieved sources.Applications De Recherche Scientifique
Développement pharmaceutique
La quinoxaline est un squelette hétérocyclique important qui joue un rôle crucial dans le développement de produits pharmaceutiques . Elle présente un large spectre de propriétés biologiques et pharmaceutiques, notamment l'inhibition des kinases, l'activité antitumorale, la cessation du tabagisme, l'activité antivirale, antibactérienne, anti-angiogenèse, antidépressive et anti-inflammatoire .
Matériaux fonctionnels
L'unité quinoxaline est également utilisée comme bloc de construction potentiel pour la préparation de semi-conducteurs organiques . Cela en fait un composé précieux dans le domaine de la science des matériaux.
Matériau électroluminescent
Les dérivés de la quinoxaline sont utilisés dans la création de matériaux électroluminescents . Ces matériaux émettent de la lumière en réponse à un courant électrique ou à un champ électrique intense.
Déshydroannulènes
La quinoxaline est utilisée dans la synthèse des déshydroannulènes . Les déshydroannulènes sont un type de composé organique ayant une structure cyclique conjuguée, et ils ont des applications dans le domaine de l'électronique organique.
Colorants
Les dérivés de la quinoxaline sont utilisés dans la synthèse de colorants . Ces colorants peuvent être utilisés dans une variété d'industries, notamment les textiles, les plastiques et l'impression.
Commutateurs chimiques
La quinoxaline est utilisée dans la création de commutateurs chimiques . Ces commutateurs peuvent modifier leurs propriétés physiques ou chimiques en réponse aux changements de leur environnement.
Agents de clivage de l'ADN
Les dérivés de la quinoxaline sont utilisés comme agents de clivage de l'ADN . Ces agents peuvent cliver les brins d'ADN, et ils ont des applications potentielles en génie génétique et en traitement du cancer.
Inhibiteurs de l'acétylcholinestérase
Des dérivés de la quinoxaline ont été synthétisés et évalués comme de nouveaux inhibiteurs de l'acétylcholinestérase . Ces inhibiteurs peuvent être utilisés dans le traitement de maladies comme la maladie d'Alzheimer et la myasthénie grave.
Orientations Futures
Quinoxaline derivatives, including 6-Nitro-2-phenylquinoxaline, have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions . They could offer the lead for the newly developed candidate as potential acetylcholinesterase inhibitors . Therefore, they hold great promise for future development in medicinal chemistry.
Mécanisme D'action
Target of Action
6-Nitro-2-phenylquinoxaline, a derivative of quinoxaline, has been found to exhibit inhibitory activity against acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission at the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged cholinergic effects .
Mode of Action
The compound interacts with its target, AChE, by binding to it and inhibiting its activity . This interaction results in the accumulation of acetylcholine in the synaptic cleft, leading to prolonged signal transmission at cholinergic synapses
Biochemical Pathways
The primary biochemical pathway affected by 6-Nitro-2-phenylquinoxaline is the cholinergic pathway. By inhibiting AChE, the compound affects the metabolism of acetylcholine, leading to its accumulation in the synaptic cleft. This results in prolonged signal transmission at cholinergic synapses .
Pharmacokinetics
It’s worth noting that the compound has been found to exhibit promising predicted drug-likeness and blood–brain barrier (bbb) permeation , suggesting that it may have good bioavailability.
Result of Action
The primary molecular effect of 6-Nitro-2-phenylquinoxaline’s action is the inhibition of AChE, leading to an accumulation of acetylcholine in the synaptic cleft . This results in prolonged signal transmission at cholinergic synapses. The cellular effects of this action would depend on the specific cell types and tissues involved, but could include prolonged muscle contraction or increased glandular secretion.
Propriétés
IUPAC Name |
6-nitro-2-phenylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)11-6-7-12-13(8-11)15-9-14(16-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCVIJFCPOXHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355814 | |
| Record name | 6-nitro-2-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71896-99-6 | |
| Record name | 6-nitro-2-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the molecular structure of 3-Ferrocenyl-6-nitro-2-phenylquinoxaline?
A1: 3-Ferrocenyl-6-nitro-2-phenylquinoxaline molecules are capable of forming unique centrosymmetric dimers. This dimerization occurs through a combination of C-H…O hydrogen bonds and π-π stacking interactions []. These dimers further arrange themselves in a pseudo-CsCl structure, showcasing interesting packing behavior within the crystal lattice [].
Q2: Can you describe a method for synthesizing 6-Nitro-2-phenylquinoxaline?
A2: Yes, one method involves the condensation reaction of 3,4-diaminonitrobenzene with α-methylsulfinylacetophenone []. This reaction specifically yields the 6-nitro isomer of 2-phenylquinoxaline [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



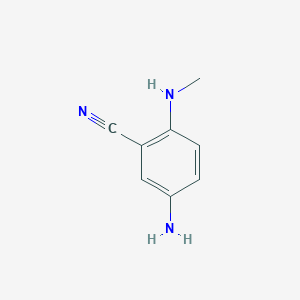
![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)
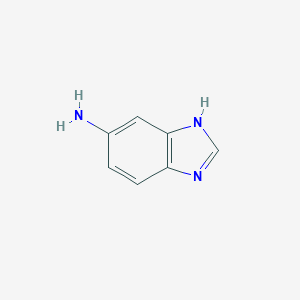



![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)
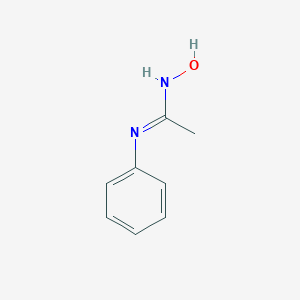
![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine](/img/structure/B183311.png)


